![molecular formula C8H6BrN3S B187193 5-(2-Bromphenyl)-4H-[1,2,4]triazol-3-thiol CAS No. 39751-84-3](/img/structure/B187193.png)
5-(2-Bromphenyl)-4H-[1,2,4]triazol-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. Triazoles are known for their superior pharmacological applications and can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . They exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Wissenschaftliche Forschungsanwendungen
Neurobehaviorale Forschung
Triazol-Derivate wie 5-(2-Bromphenyl)-4H-[1,2,4]triazol-3-thiol wurden in neurobehavioralen Studien verwendet. Zum Beispiel untersuchte eine Studie die Auswirkungen einer ähnlichen Verbindung, 5-Phenyl-1,2,4-triazol-3-thiol, auf neurobehaviorale Aspekte bei Ratten und deutete auf ihre potenzielle Anwendung in der Neurowissenschaftlichen Forschung hin .
DNA-Marker-Detektion
Diese Verbindungen wurden auch bei der Entwicklung von Sonden zur Detektion von DNA-Markern eingesetzt. Eine Studie erwähnte die Verwendung von 1H-1,2,4-Triazol-3-thiol zur Herstellung einer oberflächenverstärkten Raman-Streuungssonde für die schnelle und genaue DNA-Marker-Detektion .
Antimikrobielle Aktivität
Untersuchungen haben gezeigt, dass Triazol-Derivate antimikrobielle Eigenschaften aufweisen. Eine Screening-Studie ergab, dass bestimmte Triazol-Verbindungen eine vielversprechende antibakterielle Aktivität gegen Krankheitserreger wie Staphylococcus epidermidis und Acinetobacter baumannii zeigten .
Studien zur biologischen Aktivität
Der Triazol-Rest ist bekannt für seine biologischen Aktivitäten. Studien haben heterocyclische 1,2,4-Triazol-Derivate für verschiedene biologische Aktivitäten synthetisiert und evaluiert, was ihre Bedeutung in der pharmazeutischen Chemie unterstreicht .
Synthetische Chemie
Aufgrund ihrer Fähigkeit, eine große Bandbreite an Substituenten aufzunehmen, sind Triazole und ihre Derivate in der synthetischen Chemie von Bedeutung, um verschiedene neuartige bioaktive Moleküle zu konstruieren .
Pharmazeutische Chemie
Triazole sind in der pharmazeutischen Chemie aufgrund ihrer strukturellen Eigenschaften und ihres Potenzials für biologische Aktivität von entscheidender Bedeutung. Sie dienen als Kernstruktur für die Entwicklung neuer Therapeutika .
Wirkmechanismus
Target of Action
The compound 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol belongs to the class of 1,2,4-triazoles, which are known for their diverse pharmacological activities Similar compounds have been reported to exhibit anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets, including enzymes and receptors involved in these pathways.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds, it can be inferred that this compound may interact with multiple biochemical pathways, potentially influencing cellular processes such as inflammation, oxidative stress, viral replication, and cancer cell proliferation .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential ADME properties of this compound, which can impact its bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been reported to exhibit neurotoxic effects that disrupt spatial learning and memory performance and induce a depressive state . These effects suggest that the compound may have significant impacts on neurological function and behavior.
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the activity and stability of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol has several advantages for use in lab experiments. It is highly reactive and can be synthesized in high yields. It is also relatively stable and can be stored for long periods of time. However, 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol also has some limitations. It is not water soluble and is not compatible with certain buffers. Additionally, 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol can be toxic to cells and should be used with caution.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol in scientific research. 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol could be used to study the structure and function of proteins and DNA in more detail. It could also be used to study the regulation of gene expression and the role of small molecules in cell signaling pathways. Additionally, 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol could be used to study the interaction between proteins and DNA, as well as the interaction between proteins and small molecules. Finally, 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol could be used to study the effects of drugs on biological processes.
Synthesemethoden
5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol can be synthesized using a variety of methods. One of the most commonly used methods is the Suzuki coupling reaction, which involves the reaction of an aryl bromide with an arylboronic acid in the presence of a palladium catalyst and a base. This method produces high yields of 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol and is relatively straightforward to perform. Other methods of synthesis include the Stille reaction and the Sonogashira coupling reaction.
Eigenschaften
IUPAC Name |
5-(2-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLYSRWJOIGDAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)NN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356149 |
Source


|
| Record name | 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39751-84-3 |
Source


|
| Record name | 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




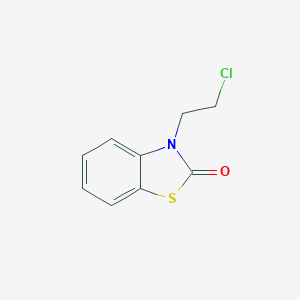
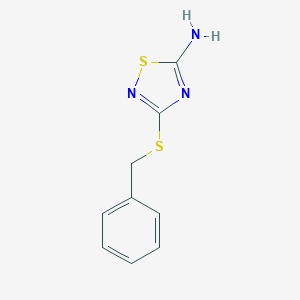

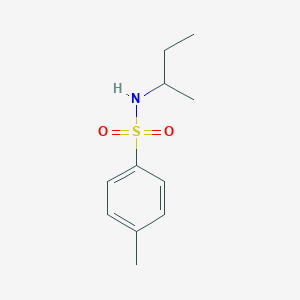

![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
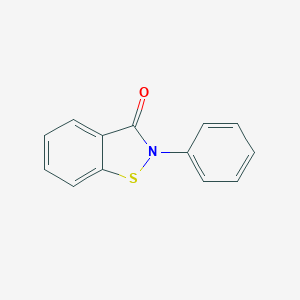
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)
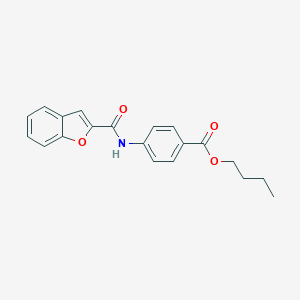
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)
